Cas no 4366-88-5 (2-Chloroquinoline-4-carbonitrile)
2-Chloroquinoline-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloroquinoline-4-carbonitrile
- 2-CHLORO-4-CYANOQUINOLINE
- 4-Quinolinecarbonitrile,2-chloro-
- 2-Chlor-4-cyan-chinolin
- 2-chloro-quinoline-4-carbonitrile
- 4-Cyan-2-chlor-chinolin
- 4-Cyano-2-chlor-chinolin
- 4-Quinolinecarbonitrile,2-chloro
- Cinchoninonitrile,2-chloro-(7CI,8CI)
- 4366-88-5
- SCHEMBL2185260
- AKOS006281691
- SR-01000531815-1
- F2167-1303
- Z1170756208
- AT37416
- EN300-74592
- DTXSID60628587
- SR-01000531815
- MFCD02041240
- UMENHKKHOIYEON-UHFFFAOYSA-N
- SY186122
- SB68183
- FT-0730940
- DB-081642
-
- Inchi: 1S/C10H5ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H
- InChI Key: UMENHKKHOIYEON-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 188.01400
- Monoisotopic Mass: 188.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- PSA: 36.68000
- LogP: 2.75988
2-Chloroquinoline-4-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloroquinoline-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143800-1g |
2-Chloroquinoline-4-carbonitrile |
4366-88-5 | 95% | 1g |
$609 | 2021-08-05 | |
| Chemenu | CM143800-1g |
2-Chloroquinoline-4-carbonitrile |
4366-88-5 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A189004515-5g |
2-Chloroquinoline-4-carbonitrile |
4366-88-5 | 95% | 5g |
$1620.00 | 2023-09-01 | |
| Alichem | A189004515-1g |
2-Chloroquinoline-4-carbonitrile |
4366-88-5 | 95% | 1g |
535.50 USD | 2021-06-01 | |
| TRC | C670078-10mg |
2-chloroquinoline-4-carbonitrile |
4366-88-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C670078-50mg |
2-chloroquinoline-4-carbonitrile |
4366-88-5 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C670078-100mg |
2-chloroquinoline-4-carbonitrile |
4366-88-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Enamine | EN300-74592-0.05g |
2-chloroquinoline-4-carbonitrile |
4366-88-5 | 95.0% | 0.05g |
$101.0 | 2025-03-21 | |
| Enamine | EN300-74592-0.1g |
2-chloroquinoline-4-carbonitrile |
4366-88-5 | 95.0% | 0.1g |
$152.0 | 2025-03-21 | |
| Enamine | EN300-74592-0.25g |
2-chloroquinoline-4-carbonitrile |
4366-88-5 | 95.0% | 0.25g |
$216.0 | 2025-03-21 |
2-Chloroquinoline-4-carbonitrile Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-Chloroquinoline-4-carbonitrile
Recent Advances in the Application of 2-Chloroquinoline-4-carbonitrile (CAS: 4366-88-5) in Chemical Biology and Pharmaceutical Research
2-Chloroquinoline-4-carbonitrile (CAS: 4366-88-5) is a versatile heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the chloroquinoline core and the nitrile functional group, make it a valuable scaffold for the development of novel bioactive molecules.
Recent studies have highlighted the role of 2-Chloroquinoline-4-carbonitrile as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in cancer progression and inflammatory diseases. The ability to functionalize the chloroquinoline core at multiple positions allows for the creation of diverse derivatives with tailored biological properties. This adaptability has positioned 2-Chloroquinoline-4-carbonitrile as a promising candidate for structure-activity relationship (SAR) studies in drug design.
One of the most notable developments in this area is the use of 2-Chloroquinoline-4-carbonitrile in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Recent publications have demonstrated that derivatives of 2-Chloroquinoline-4-carbonitrile exhibit potent inhibitory activity against specific kinases, such as EGFR and JAK2. These findings suggest that this compound could serve as a valuable starting point for the development of targeted therapies for kinase-driven malignancies.
In addition to its applications in oncology, 2-Chloroquinoline-4-carbonitrile has also shown promise in the field of antimicrobial research. Several studies have reported that quinoline-based compounds, including those derived from 2-Chloroquinoline-4-carbonitrile, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA replication and cell wall synthesis. These properties make this compound an attractive candidate for the development of new antibiotics, particularly in light of the growing threat of antimicrobial resistance.
Another emerging area of research involves the use of 2-Chloroquinoline-4-carbonitrile in the development of fluorescent probes for biological imaging. The quinoline core is known for its photophysical properties, and recent work has demonstrated that derivatives of this compound can be engineered to exhibit specific fluorescence characteristics. These probes have been utilized in live-cell imaging studies to track the localization and dynamics of biomolecules in real time, providing valuable insights into cellular processes.
Despite these promising developments, challenges remain in the optimization of 2-Chloroquinoline-4-carbonitrile-based compounds for clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. However, the continued exploration of this compound's chemical space, coupled with advances in synthetic methodologies, holds great potential for the discovery of novel therapeutics.
In conclusion, 2-Chloroquinoline-4-carbonitrile (CAS: 4366-88-5) represents a highly versatile scaffold with wide-ranging applications in chemical biology and pharmaceutical research. Recent studies have underscored its utility in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. As research in this area progresses, it is anticipated that new derivatives of this compound will emerge, offering enhanced biological activities and improved pharmacological profiles. The ongoing investigation of 2-Chloroquinoline-4-carbonitrile and its derivatives is likely to yield significant contributions to the field of medicinal chemistry in the coming years.
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